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1-(2-Chloro-4-fluorophenyl)guanidine is an organic compound characterized by the presence of a guanidine functional group attached to a phenyl ring that bears both a chlorine and a fluorine substituent. The molecular formula for this compound is CHClF₃, indicating the presence of seven carbon atoms, seven hydrogen atoms, one chlorine atom, one fluorine atom, and three nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The biological activity of 1-(2-Chloro-4-fluorophenyl)guanidine has been explored in various studies. It exhibits potential pharmacological properties, including:
The synthesis of 1-(2-Chloro-4-fluorophenyl)guanidine can be achieved through several methods:
Interaction studies involving 1-(2-Chloro-4-fluorophenyl)guanidine focus on its binding affinity and interaction with biological targets:
Several compounds share structural similarities with 1-(2-Chloro-4-fluorophenyl)guanidine. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1-(2-Chlorophenyl)guanidine | Chlorine substituent on phenyl ring | Known for its neuroprotective effects |
1-(4-Fluorophenyl)guanidine | Fluorine substituent on phenyl ring | Exhibits potent antitumor activity |
1-(3,5-Dimethylphenyl)guanidine | Dimethyl groups on phenyl ring | Enhanced lipophilicity leading to better bioavailability |
1-(2-Bromophenyl)guanidine | Bromine substituent on phenyl ring | Potential for different reactivity patterns |
1-(2-Chloro-4-fluorophenyl)guanidine stands out due to its specific halogen substitutions (chlorine and fluorine), which can influence its biological activity and reactivity compared to other guanidine derivatives. The combination of these halogens may enhance its binding affinity towards certain biological targets, making it a valuable compound for further research in medicinal chemistry.